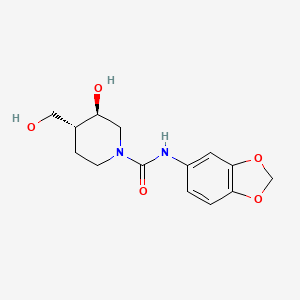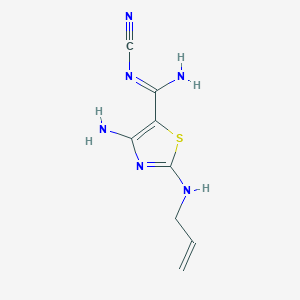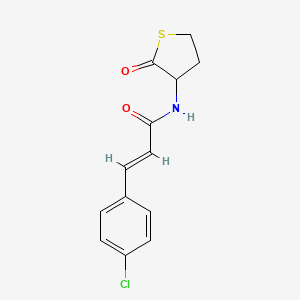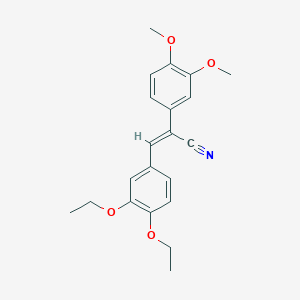![molecular formula C20H34N2O2 B5499561 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine, which is an antiviral drug. Memantine is used to treat Alzheimer's disease and other neurological disorders.
Wirkmechanismus
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the transmission of glutamate. By blocking these receptors, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide reduces the excessive activation of glutamate, which can lead to neurotoxicity and cell death. This mechanism of action is different from other drugs used to treat Alzheimer's disease, such as acetylcholinesterase inhibitors, which work by increasing the availability of acetylcholine in the brain.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide is that it has a relatively low toxicity profile, which makes it a safe drug to use in clinical trials. However, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has a short half-life, which means that it needs to be administered multiple times a day to maintain therapeutic levels in the body. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can interact with other drugs, which may limit its use in combination therapies.
Zukünftige Richtungen
There are several areas of research that are currently being explored with 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide. One area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in combination with other drugs to treat Alzheimer's disease. Another area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research into the mechanisms of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, which may lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
Synthesemethoden
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can be synthesized by reacting 1-adamantanecarboxylic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with 3,5-dimethylbenzoyl chloride to yield 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It is believed to improve cognitive function by regulating the activity of glutamate, which is an important neurotransmitter involved in learning and memory. In addition to Alzheimer's disease, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has also been studied for its potential in treating Parkinson's disease, Huntington's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-18-10-16-11-19(2,13-18)15-20(12-16,14-18)17(23)21-4-3-5-22-6-8-24-9-7-22/h16H,3-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYDJJQIRXAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)
![N,N-dimethyl-7-(1H-pyrazol-3-ylcarbonyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499491.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5499493.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)


![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5499544.png)
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)
![5-isopropyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499566.png)


![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)